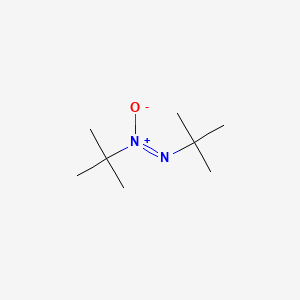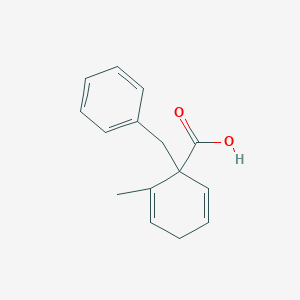
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a benzyl group, a methyl group, and a carboxylic acid functional group attached to a cyclohexa-2,5-diene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. . This method is highly diastereoselective, ensuring the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but lacks the benzyl group.
2-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a different substitution pattern on the ring.
Uniqueness
1-Benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Número CAS |
55262-12-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-benzyl-2-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C15H16O2/c1-12-7-5-6-10-15(12,14(16)17)11-13-8-3-2-4-9-13/h2-4,6-10H,5,11H2,1H3,(H,16,17) |
Clave InChI |
IHSTVLZUXHDZHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC=CC1(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




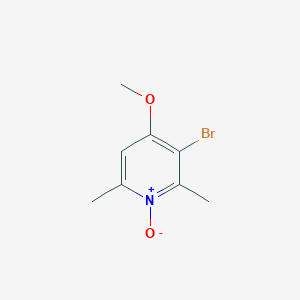
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)


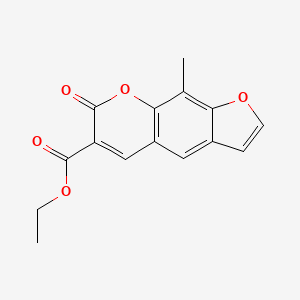

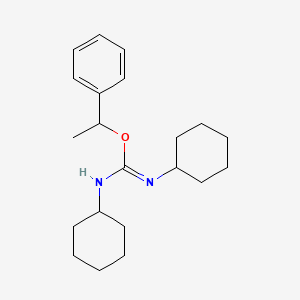
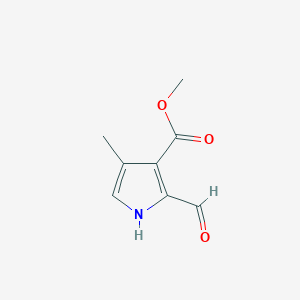
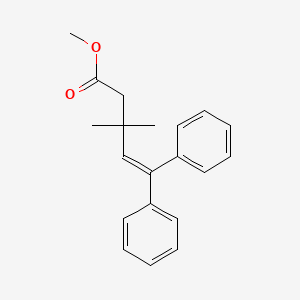
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

